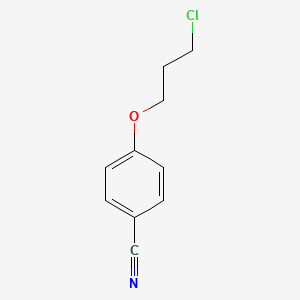

4-(3-氯丙氧基)苯甲腈

描述

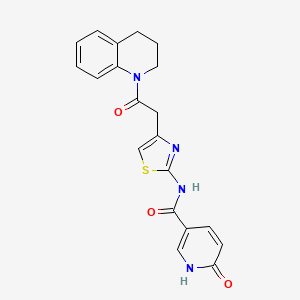

4-(3-Chloropropoxy)benzonitrile is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis

Benzonitrile compounds can undergo various chemical reactions. For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Physical And Chemical Properties Analysis

4-(3-Chloropropoxy)benzonitrile has a molecular weight of 195.65 . Other physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .科学研究应用

非质子溶剂中的电化学研究:与4-(3-氯丙氧基)苯甲腈结构相似的氯化羟基苯甲腈已被确定为非质子溶剂(如二甲基亚砜)中电化学研究中的高效质子给体。它们能够比常见的强质子给体在更负的电位下还原物质,为理解非水溶液中的电化学反应做出了重要贡献(Sokolová et al., 2012).

除草剂的高效液相色谱测定:包括4-(3-氯丙氧基)苯甲腈在内的苯甲腈已被用于生物样品中氯苯氧基和苯甲腈除草剂检测的高效液相色谱测定中。这有助于急性中毒的诊断,对环境和健康安全具有重要意义(Flanagan & Ruprah, 1989).

低碳钢的腐蚀抑制:苯甲腈衍生物已被研究作为酸性环境中低碳钢的缓蚀剂。它们的分子结构极大地影响了它们防止腐蚀的效率,突出了苯甲腈在工业应用中保护金属免受酸性腐蚀的潜力(Chaouiki et al., 2018).

锂离子电池研究:特定的苯甲腈衍生物已被评估为锂离子电池中的电解质添加剂,特别是用于高压应用。它们的存在改善了循环稳定性和容量保持率,证明了苯甲腈化合物在推进电池技术中的重要性(Huang et al., 2014).

聚合物合成与表征:苯甲腈(如4-(3-氯丙氧基)苯甲腈)的化学性质已在具有侧氰基的新型可溶性芳香族聚酯的合成和表征中得到探索。这项研究为材料科学做出了贡献,特别是在开发具有特定所需性质的新型聚合物方面(Yu et al., 2009).

染料敏化太阳能电池:苯甲腈基电解质已被证明可以提高染料敏化太阳能电池(DSSC)的长期稳定性和效率,表明苯甲腈化合物在太阳能电池技术进步中的关键作用(Latini et al., 2014).

未来方向

属性

IUPAC Name |

4-(3-chloropropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDVVDQBDFMXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2600553.png)

![[3-(Methylsulfonimidoyl)phenyl]methanol](/img/structure/B2600561.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2600562.png)

![1-[(3-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2600572.png)